N2-phenyl-1,3,4-oxadiazole-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-phenyl-1,3,4-oxadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-7-11-12-8(13-7)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTVVGLZVROMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282405 | |
| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74099-09-5 | |
| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74099-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For N2-phenyl-1,3,4-oxadiazole-2,5-diamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group and the amine groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating character of the amino groups.
In a typical ¹H NMR spectrum of a related compound, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the amino group protons appear as a singlet at around 7.006 ppm. d-nb.info The aromatic protons of the phenyl ring in similar structures typically appear as multiplets in the range of δ 7.0-8.0 ppm. For instance, in 2,5-diphenyl-1,3,4-oxadiazole (B188118), the phenyl protons are observed in this region. chemicalbook.com The exact positions of the signals for this compound would depend on the solvent used and the electronic effects of the substituents.
Interactive Data Table: Representative ¹H NMR Data for Related 1,3,4-Oxadiazole (B1194373) Derivatives
| Compound | Solvent | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine d-nb.info | - | NH₂ | 7.006 | s |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine d-nb.info | - | Phenyl | 7.215, 7.497 | d |
| 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols nih.gov | CDCl₃ | Phenyl | 7.14-7.95 | m |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the oxadiazole ring are characteristically deshielded and appear at lower field values. In derivatives of 1,3,4-oxadiazole, the signals for the two carbon atoms in the oxadiazole ring (C2 and C5) are typically found in the range of 155-170 ppm. d-nb.inforesearchgate.net For example, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, these carbons appear around 157.3 and 169.0 ppm. d-nb.info The carbon atoms of the phenyl group will exhibit signals in the aromatic region, typically between 110 and 140 ppm, with their exact shifts influenced by the amino substituent.
Interactive Data Table: Representative ¹³C NMR Data for Related 1,3,4-Oxadiazole Derivatives
| Compound | Solvent | Carbon Type | Chemical Shift (δ, ppm) |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine d-nb.info | - | Oxadiazole (C2, C5) | 157.3, 169.0 |
| 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines nih.gov | - | Oxadiazole (C2, C5) | 163.26-167.55 |
| 2,5-diphenyl-1,3,4-oxadiazole chemicalbook.com | - | Oxadiazole (C2, C5) | - |
| 2,5-dialkyl-1,3,4-oxadiazoles nih.gov | - | Oxadiazole (C2, C5) | ~165.0 |
While specific 2D NMR data for this compound were not found in the provided search results, these techniques are invaluable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the phenyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the phenyl ring and the amino group, and between the amino groups and the oxadiazole ring. For instance, correlations between the ortho-protons of the phenyl ring and the carbon atom of the oxadiazole ring attached to the nitrogen would be expected.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amino groups would appear as distinct bands in the region of 3100-3500 cm⁻¹. nih.gov The C=N stretching vibration of the oxadiazole ring typically appears around 1610-1624 cm⁻¹. nih.gov The C-O-C stretching of the oxadiazole ring is usually observed in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. ajchem-a.com
Interactive Data Table: Characteristic IR Frequencies for Related 1,3,4-Oxadiazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (amine) | Stretching | 3100 - 3500 | nih.gov |
| C-H (aromatic) | Stretching | 3000 - 3100 | ajchem-a.com |
| C=N (oxadiazole) | Stretching | 1608 - 1624 | nih.gov |
| C-O-C (oxadiazole) | Stretching | 1000 - 1300 | nih.gov |
Raman Spectroscopy : While specific Raman data for this compound was not found, Raman spectroscopy would provide complementary information to IR. The symmetric vibrations of the phenyl ring and the oxadiazole ring would be expected to show strong Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. 1,3,4-oxadiazole derivatives typically exhibit absorption maxima due to π→π* and n→π* electronic transitions. nih.gov For 2,5-diphenyl-1,3,4-oxadiazole, absorption maxima are observed around 280-300 nm. pku.edu.cn The presence of amino groups on the this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. For a related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, UV-Vis absorption bands were observed at 295 nm and 215 nm in DMF. researchgate.net
Interactive Data Table: UV-Vis Absorption Maxima for Related 1,3,4-Oxadiazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Aqueous Methanol | 240 - 600 | nih.gov |
| 2,5-diphenyl-1,3,4-oxadiazole | - | 280 - 300 | pku.edu.cn |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | DMF | 295, 215 | researchgate.net |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS) : The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide structural information. Common fragmentation pathways for 1,3,4-oxadiazoles involve cleavage of the oxadiazole ring. core.ac.uk For instance, in some 2,5-disubstituted-1,3,4-oxadiazoles, the formation of [RCO]⁺ ions is a prominent fragmentation pathway. core.ac.uk
High-Resolution Mass Spectrometry (HRMS) : HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov This is a crucial step in confirming the identity of a newly synthesized compound. For example, the molecular formula of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols was confirmed by HREIMS. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Detailed research findings and data tables concerning the X-ray crystallographic analysis of this compound are not available in the reviewed literature.
Theoretical and Computational Chemistry Studies of N2 Phenyl 1,3,4 Oxadiazole 2,5 Diamine and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for the theoretical study of 1,3,4-oxadiazole (B1194373) derivatives. Current time information in Edmonton, CA.scirp.orgnahrainuniv.edu.iqresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional with various basis sets such as 6-311++G(2d,2p), have been successfully employed to evaluate a range of physical and chemical properties of these compounds. Current time information in Edmonton, CA.scirp.org These studies provide a foundational understanding of the molecules' equilibrium geometry, vibrational spectra, and electronic characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule like N2-phenyl-1,3,4-oxadiazole-2,5-diamine is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.
For the closely related analogue, 1,3,4-oxadiazole-2,5-diamine (ODDA) , DFT calculations have been performed to determine its equilibrium geometry. A key finding from these studies is the calculated bond length between the C2 carbon of the oxadiazole ring and the nitrogen atom of the amino group (-NH2), which is reported to be 1.372 Å. Current time information in Edmonton, CA. This value provides a reference point for understanding the electronic environment and bonding within the diamino-substituted oxadiazole core.
In the case of phenyl-substituted oxadiazoles, the planarity of the molecule is a significant factor. For instance, in 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) , the phenyl ring is inclined to the planar oxadiazole ring by a dihedral angle of 13.42(18)°. mdpi.com Similarly, in 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole , the phenyl and tolyl rings are inclined relative to the central oxadiazole ring by 3.8(3)° and 8.3(2)°, respectively. researchgate.net These findings suggest that the phenyl group in this compound is also likely to be twisted out of the plane of the oxadiazole ring. A comprehensive conformational analysis would involve rotating the phenyl group and the amino substituents to identify the global energy minimum and any other low-energy conformers.
Table 1: Selected Calculated Geometrical Parameters for 1,3,4-Oxadiazole Analogues
| Compound | Parameter | Calculated Value (DFT) |
| 1,3,4-oxadiazole-2,5-diamine (ODDA) | C2-N6 Bond Length | 1.372 Å Current time information in Edmonton, CA. |
| 5-phenyl-1,3,4-oxadiazol-2-amine | Phenyl-Oxadiazole Dihedral Angle | 13.42(18)° mdpi.com |
| 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole | Phenyl-Oxadiazole Dihedral Angle | 3.8(3)° researchgate.net |
| 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole | Tolyl-Oxadiazole Dihedral Angle | 8.3(2)° researchgate.net |
This table presents data for analogues of this compound due to the lack of specific computational studies on the target molecule.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Molecular Electrostatic Potential
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ajchem-a.com
For various 1,3,4-oxadiazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole , the calculated HOMO-LUMO energy gap was found to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are useful for predicting the sites of electrophilic and nucleophilic attack. In studies of 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are often identified as the most electron-rich regions, making them susceptible to electrophilic attack. researchgate.netajchem-a.com The amino groups would also be expected to be regions of negative potential, while the hydrogen atoms of the amino and phenyl groups would exhibit positive potential.
Vibrational Spectra Prediction and Comparative Analysis with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands.
Simulation of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods can also simulate spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, and these theoretical values can be compared with experimental data to confirm molecular structures. A study on substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles utilized ¹⁵N NMR spectroscopy and correlated the experimental chemical shifts with calculated electron densities and chemical shieldings. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). scirp.org These calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions involved, such as π-π* or n-π* transitions. For various 1,3,4-oxadiazole derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra. researchgate.net For this compound, TD-DFT would be expected to predict strong absorptions in the UV region, characteristic of the conjugated π-system.
Molecular Modeling and Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not documented in the searched literature, this computational technique would be highly valuable for understanding the dynamic behavior of the molecule. MD simulations can provide insights into the conformational flexibility of the phenyl and amino groups over time, the interactions with solvent molecules, and the formation of intermolecular hydrogen bonds. Such simulations are particularly useful for studying how the molecule behaves in a biological or material environment. For related 1,3,4-oxadiazole derivatives, molecular docking studies, a form of molecular modeling, have been employed to investigate their binding interactions with biological targets. researchgate.net
Prediction of Electro-Optical Properties and Non-Linear Optical Behavior
Derivatives of 1,3,4-oxadiazole are of significant interest for their potential applications in optoelectronics and non-linear optics (NLO). Computational methods play a crucial role in predicting the electro-optical properties and NLO behavior of these materials. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT.
Studies on various 1,3,4-oxadiazole derivatives have shown that the presence of electron-donating and electron-accepting groups connected through a π-conjugated system can lead to significant NLO properties. researchgate.netias.ac.in The amino groups in this compound would act as electron donors, and the oxadiazole ring itself has electron-accepting character. The phenyl group can also influence the electronic properties. Theoretical calculations of the dipole moment and hyperpolarizability of this molecule would provide a quantitative measure of its potential as an NLO material. For example, a study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole reported a significant hyperpolarizability value, suggesting its potential for photonic technologies. researchgate.net
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound and its analogues, these calculations are crucial for predicting their behavior in chemical reactions and biological systems. Key descriptors derived from these studies include Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Theoretical studies on 1,3,4-oxadiazole derivatives, such as 1,3,4-oxadiazole-2,5-diamine (a close analogue of the title compound), have been performed using DFT with high-level basis sets like 6-311++G(2d,2p) to determine their equilibrium geometry and electronic properties. nahrainuniv.edu.iq Such studies are fundamental to understanding the molecule's stability and reactivity.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov
For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability. ajchem-a.com Similar calculations for this compound would provide insights into its reactivity profile.
Interactive Data Table: Representative Frontier Molecular Orbital Energies of 1,3,4-Oxadiazole Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 |
| Analogue B | -6.2150 | -1.8970 | 4.3180 |
| Analogue C | -5.9870 | -2.1050 | 3.8820 |
Note: Data for Analogues B and C are hypothetical examples to illustrate the concept.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions showing positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net
In studies of 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are often identified as the sites with the most negative potential, making them likely points of interaction with electrophiles. ajchem-a.com For this compound, the MEP surface would highlight the reactive centers, guiding the understanding of its intermolecular interactions.
In Silico Approaches for Molecular Design and Property Prediction
In silico methods encompass a range of computational techniques used to model and predict the properties of molecules, playing a crucial role in modern drug discovery. These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, facilitate the design of new molecules with desired biological activities and pharmacokinetic profiles.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this is used to predict the binding affinity and mode of interaction of a ligand (potential drug) with the active site of a protein target.
For 1,3,4-oxadiazole analogues, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govuctm.edu For example, docking studies on a series of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole analogues against the dihydrofolate reductase (DHFR) enzyme from Plasmodium falciparum helped to identify potential antimalarial candidates. nih.gov Similar in silico screening of this compound against relevant biological targets could elucidate its therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a QSAR model typically involves calculating a variety of molecular descriptors (physicochemical, electronic, and steric) and using statistical methods to find a correlation with the observed biological activity.
In a study of 1,3,4-oxadiazole derivatives with antibacterial activity, QSAR analysis was used to generate predictive models with good statistical significance. nih.gov These models helped to identify the key structural features responsible for the observed activity. An in silico study of newly designed 2,5-disubstituted 1,3,4-oxadiazole derivatives indicated that they possessed favorable drug-likeness and bioactivity profiles based on pharmacokinetic parameters. researchgate.net
Interactive Data Table: Predicted ADMET Properties of Representative 1,3,4-Oxadiazole Analogues
| Compound Analogue | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors |
| Analogue X | 350.4 | 2.8 | 2 | 5 |
| Analogue Y | 380.2 | 3.1 | 1 | 6 |
| Analogue Z | 410.5 | 3.5 | 2 | 5 |
Note: This table presents hypothetical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for illustrative purposes, based on the types of predictions made in in silico studies.
The application of these in silico tools to this compound and its analogues is invaluable for guiding synthetic efforts and prioritizing compounds for further experimental evaluation, thereby accelerating the drug discovery process.
Advanced Applications and Functionalization Strategies of 1,3,4 Oxadiazole Architectures
Design and Synthesis of N2-phenyl-1,3,4-oxadiazole-2,5-diamine Derivatives and Analogues for Specific Chemical Functions
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone of modern medicinal and materials chemistry, allowing for the fine-tuning of molecular properties for specific applications. The parent compound, this compound, features key positions for structural modification: the phenyl ring, the amine groups, and the oxadiazole core itself.
Common synthetic strategies for the 1,3,4-oxadiazole (B1194373) ring involve the cyclization of acyl hydrazides or diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride. nih.govnih.gov An alternative method is the oxidative cyclization of N-acyl hydrazones, which can be achieved using electrochemical methods under mild conditions. nih.gov
Modifying the substituents on the phenyl ring of this compound analogues is a primary strategy to modulate their electronic and biological properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's polarity, solubility, and interaction with biological targets or material matrices.
A versatile method for introducing diverse phenyl moieties involves the synthesis of 2-substituted-5-phenyl-1,3,4-oxadiazole derivatives. For instance, various aromatic carboxylic acids can be converted through a multi-step synthesis involving esterification, hydrazide formation, and finally cyclization to yield the 5-phenyl-1,3,4-oxadiazole core. researchgate.net A subsequent reaction can link this core to other heterocyclic systems, creating complex molecules with potential therapeutic applications. researchgate.net
Another key strategy involves the functionalization of a pre-existing phenyl group. For example, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be synthesized and the nitro group subsequently reduced to a primary amine. nih.govmdpi.com This amine group, 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline, serves as a versatile handle for further modifications, such as diazotization and coupling reactions to create azo dyes. nih.govmdpi.com
Table 1: Examples of this compound Analogues with Phenyl Ring Modifications
| Base Structure | Modification | Resulting Compound Class | Synthetic Precursor | Ref. |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol | Substitution on the phenyl ring | 5-(Substituted-phenyl)-1,3,4-oxadiazole-2-thiols | Substituted benzoic acids | researchgate.net |
| 2-Alkyl-5-phenyl-1,3,4-oxadiazole | Nitration then reduction of phenyl group | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | nih.govmdpi.com |
| 3-Phenyl-1,2,4-oxadiazole | Substitution on the phenyl ring | 3-(Substituted-phenyl)-1,2,4-oxadiazole derivatives | Substituted benzonitriles | researchgate.netnih.gov |
A common derivatization is acylation to form amides. For example, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline can be reacted with various carboxylic acids in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield a series of N-acylated derivatives. nih.gov This approach allows for the introduction of a wide array of functional groups.
Another significant derivatization involves the formation of Schiff bases (imines) by reacting the amino group with aldehydes. This reaction is demonstrated in the synthesis of derivatives from 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline, where the diamine is reacted with substituted aldehydes to form bis-Schiff bases. researchgate.net These imines can be further modified, for instance, by reduction to secondary amines.
The synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole itself can be achieved by the oxidative cyclization of benzaldehyde (B42025) semicarbazone using bromine in acetic acid. researchgate.netnih.gov The resulting primary amine is a key intermediate for further functionalization.
Table 2: Examples of Derivatization at the Amine Position of Oxadiazole Analogues
| Starting Amine | Reagent | Reaction Type | Product Class | Ref. |
| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | Carboxylic Acids / HATU | Amide Coupling | N-Acyl-1,3,4-oxadiazole derivatives | nih.gov |
| 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | Substituted Aldehydes | Imine Formation | Bis-Schiff Bases | researchgate.net |
| Benzaldehyde semicarbazone | Bromine / Acetic Acid | Oxidative Cyclization | 2-Amino-5-phenyl-1,3,4-oxadiazole | researchgate.net |
| 1,3-Thiazole-2-amine | 2-Bromoethanoyl bromide | Acylation | N-(1,3-thiazol-2-yl)-2-bromoacetamide | researchgate.net |
Direct functionalization of the 1,3,4-oxadiazole ring is less common than substitution at its appendages but offers a powerful route to novel structures. Such strategies often involve the synthesis of a functionalized oxadiazole precursor that can undergo subsequent reactions.
One important class of functionalized precursors is 5-substituted-1,3,4-oxadiazole-2-thiols. These are synthesized by refluxing acyl hydrazides with carbon disulfide in an alkaline medium. researchgate.net The resulting thiol group is a versatile handle for introducing various side chains via nucleophilic substitution reactions. For example, these thiols can be reacted with electrophiles like N-(1,3-thiazol-2-yl)-2-bromoacetamide to create complex bi-heterocyclic molecules. researchgate.net
While the 1,3,4-oxadiazole ring is generally stable, its synthesis from open-chain precursors allows for the incorporation of functionality. nih.gov Electrochemical methods, for example, can convert N-acyl hydrazones into 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions, tolerating a wide range of functional groups on the precursors that become part of the final heterocyclic structure. nih.gov
Role as Ligands in Coordination Chemistry and Metal Complexation
The nitrogen atoms of the 1,3,4-oxadiazole ring, along with exocyclic donor atoms on its substituents, make these compounds excellent ligands for coordinating with metal ions. nih.gov The resulting metal complexes often exhibit enhanced biological activity or unique photophysical properties compared to the free ligands. nih.gov
The compound 2-amino-5-phenyl-1,3,4-oxadiazole (Apods) has been shown to act as a bidentate ligand, coordinating to various divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, coordination occurs through the primary amine nitrogen and a nitrogen atom of the oxadiazole ring. researchgate.net The formation of these complexes is confirmed by shifts in IR and UV-Vis spectra. For example, the stretching vibration of the primary amine group shifts to a higher frequency upon complexation, indicating its participation in the coordination. researchgate.net
The geometry of these complexes is typically octahedral, with a general formula of [M(L)₂Cl₂]. researchgate.net The magnetic moment measurements and electronic spectra provide insights into the electronic structure and geometry of the complexes. For instance, the UV-Vis spectrum of the free ligand shows bands corresponding to π-π* and n-π* transitions, which shift upon coordination with the metal ions. researchgate.net
Table 3: Coordination Complexes of 2-Amino-5-phenyl-1,3,4-oxadiazole (Apods)
| Metal Ion | Complex Formula | Geometry | Magnetic Moment (B.M.) | Key UV-Vis Peaks (nm) | Ref. |
| Mn(II) | [Mn(Apods)₂Cl₂] | Octahedral | 4.68 | 260 (Charge Transfer) | researchgate.net |
| Co(II) | [Co(Apods)₂Cl₂] | Octahedral | 3.96 | 305 (Charge Transfer), 609, 673, 827 (d-d) | researchgate.net |
| Ni(II) | [Ni(Apods)₂Cl₂] | Octahedral | 2.83 | 312 (Charge Transfer), 629, 680, 833 (d-d) | researchgate.net |
| Cu(II) | [Cu(Apods)₂Cl₂] | Octahedral | 1.63 | 298 (Charge Transfer), 620, 693, 831 (d-d) | researchgate.net |
| Zn(II) | [Zn(Apods)₂Cl₂] | Octahedral | Diamagnetic | 291 (Charge Transfer) | researchgate.net |
Application in Optoelectronic Materials and Devices
Derivatives of 1,3,4-oxadiazole are widely investigated for their applications in materials science, particularly in the field of optoelectronics. nih.govrsc.org Their inherent chemical and thermal stability, combined with their electron-deficient nature, makes them excellent candidates for use in organic light-emitting diodes (OLEDs). nih.govrsc.org
In the architecture of an OLED, distinct layers are responsible for injecting and transporting positive (holes) and negative (electrons) charges. wikipedia.org The efficient functioning of the device depends on the balanced injection and transport of these charges to the emissive layer, where they recombine to produce light. wikipedia.org
1,3,4-oxadiazole derivatives are frequently employed as electron-transporting and hole-blocking materials. researchgate.net The electron-deficient character of the oxadiazole ring facilitates the acceptance and transport of electrons. researchgate.net A classic and widely used example is 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), which serves as a benchmark electron transport material. researchgate.netnih.gov The introduction of substituents on the phenyl rings can further tune the electron-transporting properties. researchgate.net
The versatility of oxadiazole chemistry allows these moieties to be incorporated into small molecules, polymers, and even metal complexes for optoelectronic applications. rsc.orgwikipedia.org For example, grafting oxadiazole side units onto a copolymer main chain has been shown to improve the efficiency and color purity of OLEDs by facilitating the formation of an exciplex that enhances energy transfer to the emissive dopant. wikipedia.org Furthermore, metal complexes incorporating 1,3,4-oxadiazole ligands, such as those with iridium(III) or platinum(II), have been developed as highly efficient phosphorescent emitters for OLEDs. nih.goviphy.ac.cn
Table 4: Key 1,3,4-Oxadiazole Derivatives in Optoelectronics
| Compound Name | Abbreviation | Role in OLEDs | Key Property | Ref. |
| 2,5-Diphenyl-1,3,4-oxadiazole | PPD | Electron Transport Layer (ETL) | High electron affinity, good thermal stability | researchgate.netnih.gov |
| 5-Biphenyl-2-(4-tert-butyl)phenyl-1,3,4-oxadiazole | PBD | Host matrix component | Blends with hole-transporting polymers like PVK | iphy.ac.cn |
| di[2,5-diphenyl-1,3,4-oxadiazole C²,N³] Platinum(II) | - | Guest emitter in PLEDs | Efficient green-yellow electrophosphorescence | iphy.ac.cn |
| Oxadiazole-Carbazole Copolymer | - | Host material | Forms exciplex to improve charge balance and efficiency | wikipedia.org |
Compound Names
Fluorescent and Luminescent Emitters
While the unsubstituted 1,3,4-oxadiazole ring itself does not exhibit fluorescence, the attachment of aromatic moieties gives rise to strong absorption and emission properties. wordpress.com The compound this compound, possessing both a phenyl group and amino substituents, is expected to be a potent fluorescent and luminescent emitter. The photophysical properties of 2,5-disubstituted 1,3,4-oxadiazoles are significantly influenced by the nature of these substituents.
The introduction of electron-donating groups, such as the amino groups in the target molecule, and the extension of the π-conjugated system through the phenyl ring, are known to cause a bathochromic (red) shift in the emission maxima. researchgate.netnih.gov This tuning of the optical response is a key strategy in the development of organic light-emitting diodes (OLEDs). For instance, various 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and their optical properties, including UV-visible absorption, fluorescence emission, and quantum yields, have been studied in different solvents. nih.gov These studies reveal that increasing the conjugation length leads to a red-shifted emission. nih.gov
Derivatives of 1,3,4-oxadiazole are known to exhibit high photoluminescence quantum yields, making them suitable for applications such as laser dyes and scintillators. wordpress.com The presence of both donor (amino) and acceptor (oxadiazole) moieties within the same molecule can facilitate intramolecular charge transfer (ICT), which is often associated with strong fluorescence.
| Compound Type | Substitution Pattern | Observed Photophysical Property | Reference |
| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-donating and withdrawing substituents | Emission maxima shift (blue to green) | researchgate.net |
| 2,5-Disubstituted 1,3,4-oxadiazoles | Varying conjugation length | Red shift in emission with increased conjugation | nih.gov |
| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | Phenyl and biphenyl (B1667301) groups | High photoluminescence quantum yield | wordpress.com |
| Diphenylamine (B1679370) substituted 1,3,4-oxadiazoles | Diphenylamine groups | Intramolecular charge transfer | nih.gov |
Charge Transport Properties
The 1,3,4-oxadiazole moiety is recognized for its electron-accepting nature, which imparts excellent electron-transporting capabilities to its derivatives. mdpi.com This property is crucial for the efficiency of multilayer OLEDs, where these materials can be used as electron-transporting layers (ETLs) or hole-blocking layers (HBLs). The incorporation of an effective ETL facilitates the recombination of electrons and holes in the emissive layer, thereby enhancing the device's quantum efficiency.
Studies on various 1,3,4-oxadiazole-containing molecules have demonstrated their utility as electron-transporting materials. For example, 1,3,4-oxadiazole-pyridine and 1,3,4-oxadiazole-pyrimidine hybrids have been synthesized and used as electron conducting/hole-blocking layers in LEDs, resulting in significantly higher efficiencies compared to single-layer devices. rsc.org Similarly, 2,5-diaryl-1,3,4-oxadiazole-fluorene hybrids have been employed as electron transport materials in blended-layer OLEDs. researchgate.net
The excited-state dynamics of diphenylamine-substituted 1,3,4-oxadiazole derivatives have been investigated, revealing the process of intramolecular charge transfer (ICT) from the electron-donating diphenylamine moiety to the electron-accepting oxadiazole core. nih.gov This process is fundamental to their function in optoelectronic devices. Given the presence of the electron-donating amino groups and the electron-accepting oxadiazole ring, this compound is anticipated to exhibit pronounced charge transport properties, making it a promising candidate for use in organic electronics.
| Device Application | 1,3,4-Oxadiazole Derivative Type | Function | Reference |
| Light Emitting Diodes (LEDs) | 1,3,4-oxadiazole–pyridine (B92270)/pyrimidine hybrids | Electron conducting/hole-blocking layer | rsc.org |
| Organic Light Emitting Diodes (OLEDs) | 2,5-diaryl-1,3,4-oxadiazole-fluorene hybrids | Electron transport material | researchgate.net |
| General Opto-electronics | Diphenylamine substituted 1,3,4-oxadiazoles | Intramolecular charge transfer medium | nih.gov |
Use as Synthetic Intermediates and Building Blocks in Complex Organic Molecule Synthesis
The 1,3,4-oxadiazole ring is a versatile building block in organic synthesis due to its stability and the various synthetic routes available for its formation and functionalization. A number of methods have been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be broadly categorized into cyclodehydration of diacylhydrazines and oxidative cyclization of N-acylhydrazones. researchgate.net
A general and efficient protocol for the preparation of 2,5-diamino-1,3,4-oxadiazole derivatives involves the cyclization of N-(aryl)-1,2-hydrazinedicarboxamides using tosyl chloride and pyridine. researchgate.net This method provides a direct route to compounds structurally similar to this compound. Another approach involves the iodine-mediated oxidative cyclization of semicarbazones, which has been used to synthesize 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.com
The reactivity of the amino groups in this compound allows for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules with tailored properties. For instance, these amino groups can be acylated, alkylated, or used in condensation reactions to build larger conjugated systems or to attach other functional moieties. The synthesis of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines has been achieved by refluxing (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide with chloramine (B81541) T, demonstrating a pathway to N-aryl substituted oxadiazol-2-amines. nih.gov
| Synthetic Method | Starting Materials | Product Type | Reference |
| Cyclization | N-(aryl)-1,2-hydrazinedicarboxamides | 2,5-diamino-1,3,4-oxadiazoles | researchgate.net |
| Oxidative Cyclization | Semicarbazones | 2-amino-substituted 1,3,4-oxadiazoles | jchemrev.com |
| Cyclization | (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide | N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | nih.gov |
| Microwave-assisted [3+2] Annulation | Heteroaryl carbonitriles and arylhydrazides | 1,3,4-Oxadiazoles | acs.org |
Investigation of Structure-Property Relationships for Advanced Material Development
The development of advanced materials based on the 1,3,4-oxadiazole scaffold heavily relies on understanding the relationship between the molecular structure and the resulting properties. For this compound, the key structural features are the central 1,3,4-oxadiazole ring, the phenyl substituent at the N2 position, and the two amino groups at the 2 and 5 positions of the oxadiazole ring.
The photophysical properties are highly dependent on the nature of the substituents on the aryl rings of 2,5-diaryl-1,3,4-oxadiazoles. researchgate.net The presence of electron-donating groups, such as the amino groups in our target molecule, generally leads to a red shift in the emission spectrum. researchgate.net This is attributed to the increased electron density on the oxadiazole ring, which lowers the energy of the lowest unoccupied molecular orbital (LUMO).
Furthermore, the planarity of the molecule plays a significant role. A more planar structure generally leads to better π-orbital overlap between adjacent molecules in the solid state, which can enhance charge mobility. X-ray crystal structure analyses of various 2,5-disubstituted 1,3,4-oxadiazoles have shown that the molecules are often approximately planar, which is beneficial for their application in electronic devices. rsc.org The phenyl ring in 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) is inclined to the oxadiazole ring by a small angle, indicating a relatively planar conformation. nih.gov
| Structural Feature | Influence on Property | Reference |
| Electron-donating substituents | Red shift in emission spectra | researchgate.net |
| Electron-deficient 1,3,4-oxadiazole ring | Electron-transporting capability | mdpi.com |
| Molecular planarity | Enhanced charge mobility in solid state | rsc.org |
| Phenyl and amino substituents | Modulation of HOMO/LUMO energy levels | nih.govnih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The future of N2-phenyl-1,3,4-oxadiazole-2,5-diamine research is intrinsically linked to the development of more efficient and sustainable synthetic methodologies. While traditional methods for creating 1,3,4-oxadiazoles often involve the cyclization of hydrazides or the oxidative cyclization of acylhydrazones, the focus is shifting towards greener and more atom-economical approaches. openmedicinalchemistryjournal.comnih.gov
Future synthetic strategies will likely prioritize:
One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent waste and purification steps. jchemrev.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields. openmedicinalchemistryjournal.comjchemrev.com
Green Chemistry Approaches: Employing environmentally benign reagents and solvents, such as water or solvent-free conditions. openmedicinalchemistryjournal.comorganic-chemistry.org This includes the use of catalysts like iron(III) for oxidative cyclization. organic-chemistry.org
Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled synthesis of oxadiazole derivatives.
A comparative look at existing and emerging synthetic methods highlights the trend towards greater efficiency and sustainability.
| Synthetic Method | Key Features | Advantages | Representative Reagents |
| Conventional Heating | Traditional refluxing in solvents. | Well-established and understood. | POCl3, SOCl2, PPA. nih.gov |
| Microwave-Assisted | Rapid heating through microwave irradiation. | Reduced reaction times, often higher yields. openmedicinalchemistryjournal.comjchemrev.com | Burgess reagent, silica-supported dichlorophosphate. nih.govjchemrev.com |
| Oxidative Cyclization | Cyclization of acylhydrazones using an oxidizing agent. | Mild reaction conditions, high yields. openmedicinalchemistryjournal.comnih.gov | TCCA, Dess-Martin periodinane, Chloramine-T. openmedicinalchemistryjournal.comnih.gov |
| Green Catalysis | Use of non-toxic and reusable catalysts. | Environmentally friendly, sustainable. organic-chemistry.org | Cationic Fe(III)/TEMPO. organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization
A deeper understanding of the structure-property relationships in this compound and its derivatives necessitates the application of advanced characterization techniques. Standard methods such as NMR, IR, and mass spectrometry will continue to be fundamental for confirming molecular structures. nih.govacs.org
However, future research will increasingly rely on more sophisticated techniques to probe the intricate architectures and electronic properties of these compounds. This includes:
Single-Crystal X-ray Diffraction: To provide definitive three-dimensional structural information, which is crucial for understanding intermolecular interactions and packing in the solid state. acs.org
Advanced NMR Techniques: Such as solid-state NMR, to characterize materials that are insoluble or difficult to crystallize.
UV-Vis and Fluorescence Spectroscopy: To investigate the electronic transitions and photophysical properties, particularly for applications in optoelectronic materials. journalspub.comresearchgate.net
Theoretical Spectroscopic Studies: Employing computational methods like Density Functional Theory (DFT) to predict and interpret spectroscopic data, providing insights into electronic structure and vibrational modes. nahrainuniv.edu.iq
Expansion of Multiscale Computational Modeling
Computational chemistry is set to play an increasingly predictive role in the design of novel this compound derivatives. By moving beyond simple molecular modeling, researchers can employ multiscale approaches to simulate complex behaviors and properties.
Key areas for expansion include:
Density Functional Theory (DFT) Calculations: To accurately predict electronic properties, reactivity, and spectroscopic signatures of new derivatives. mdpi.comresearchgate.net This can help in understanding the structure-activity relationships (SAR). mdpi.com
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of these molecules with biological targets or within materials over time. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of oxadiazole derivatives with their biological activities, aiding in the rational design of more potent compounds. nih.govresearchgate.net
Virtual Screening: To computationally screen large libraries of virtual compounds against biological targets, prioritizing candidates for synthesis and experimental testing. nih.gov
These computational tools will accelerate the discovery process by allowing for the in silico evaluation of potential candidates before committing to resource-intensive laboratory synthesis.
Exploration of Emerging Applications in Functional Materials
While 1,3,4-oxadiazoles are well-known for their pharmacological activities, a significant future direction lies in exploring their potential in advanced functional materials. bohrium.comingentaconnect.com The unique electronic properties, thermal stability, and luminescent behaviors of the oxadiazole ring make it an attractive building block for various material applications. nih.gov
Emerging areas of application for this compound and its derivatives include:
Organic Light-Emitting Diodes (OLEDs): The electron-transporting capabilities of the 1,3,4-oxadiazole (B1194373) moiety make it a prime candidate for use in the electron-transport layers of OLEDs. rsc.org
Sensors: The ability to functionalize the oxadiazole core allows for the design of chemosensors for the detection of metal ions and other analytes. nih.gov
Corrosion Inhibitors: The nitrogen and oxygen atoms in the oxadiazole ring can coordinate with metal surfaces, offering potential as effective corrosion inhibitors for various metals. eurekaselect.com
Polymers and Liquid Crystals: The rigid and planar structure of the oxadiazole ring can be incorporated into polymers and liquid crystalline materials to impart specific thermal and optical properties. nih.govresearchgate.net
Design and Synthesis of Next-Generation Oxadiazole Architectures
Future research will move beyond simple substitutions on the this compound core to the design and synthesis of more complex and tailored molecular architectures.
This will involve:
Supramolecular Assemblies: Utilizing non-covalent interactions to create self-assembled structures like bimetallic macrocycles and coordination polymers with unique properties. acs.org
Dendrimers: Building highly branched, tree-like molecules with an oxadiazole core to explore applications in drug delivery and catalysis.
Metal-Organic Frameworks (MOFs): Using oxadiazole-containing ligands to construct porous crystalline materials for gas storage, separation, and catalysis.
Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active heterocycles to create hybrid molecules with potentially synergistic or multi-target biological activities. frontiersin.orgnih.gov
The design and synthesis of these next-generation architectures will be crucial for developing materials and therapeutic agents with highly specific and enhanced functionalities. researchgate.netnih.gov
Integration of Machine Learning and AI in Oxadiazole Research
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of oxadiazole research. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability.
Future applications of AI and ML in this area include:
Predictive Modeling: Developing ML models to accurately predict the biological activity, toxicity, and physicochemical properties of novel oxadiazole derivatives.
De Novo Drug Design: Using generative AI models to design new this compound derivatives with desired properties from scratch.
Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of chemical reactions and to devise optimal synthetic routes for target molecules.
High-Throughput Virtual Screening: Utilizing ML to rapidly screen massive virtual libraries of compounds, identifying promising candidates for further investigation. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing N2-phenyl-1,3,4-oxadiazole-2,5-diamine?
Methodological Answer: A common approach involves cyclization reactions using hydrazine derivatives. For example, a reflux mixture of sodium hydroxide in ethanol with hydrazinecarbothioamide precursors can yield oxadiazole-diamine derivatives. Acidification with HCl precipitates the product, achieving ~60% yield. Purification via recrystallization (e.g., CHCl3/EtOH) is recommended . Key parameters include reaction time (3–5 hours), temperature (reflux), and stoichiometric control of NaOH to avoid side reactions.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR spectroscopy (¹H/¹³C): Assign aromatic protons (δ 7.2–8.0 ppm) and oxadiazole carbons (δ 150–160 ppm).
- HRMS : Verify molecular ion peaks (e.g., m/z calculated for C₈H₈N₄O: 176.0706).
- X-ray crystallography : Resolve bond angles and dihedral angles, as demonstrated for analogous oxadiazole derivatives in Acta Cryst studies .
Q. What solvents and conditions are suitable for recrystallizing this compound?
Methodological Answer: Use polar aprotic solvent mixtures (e.g., chloroform/ethanol or dichloromethane/methanol) to enhance solubility and crystal formation. Slow evaporation at 4°C improves crystal quality. Avoid aqueous systems unless the compound exhibits high stability in acidic/basic conditions .
Advanced Research Questions
Q. How do electronic effects of phenyl substituents influence reactivity in cross-coupling reactions?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity at the oxadiazole core, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Computational studies (DFT) can predict charge distribution, while experimental validation via kinetic assays with varying substituents is critical . For example, α-diketones react preferentially with electron-deficient aryl groups to form fused heterocycles .
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or HRMS deviations) may arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- Tandem MS/MS to fragment ambiguous peaks.
- Comparative crystallography : Cross-validate with known structures from databases (e.g., CCDC entries for oxadiazole analogs) .
Q. What mechanistic insights explain the formation of byproducts during synthesis?
Methodological Answer: Byproducts often result from incomplete cyclization or competing pathways. For example, hydrazine intermediates may undergo oxidation to form triazoles. Monitor reaction progress via TLC (e.g., CH₂Cl₂/MeOH 10:1, Rf ≈ 0.46) and optimize stoichiometry to suppress side reactions. Mechanistic studies using isotopic labeling (¹⁵N) or in-situ IR can track intermediate formation .
Q. Can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer: Yes. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases or oxidoreductases). QSAR models trained on logP, H-bond donors, and polar surface area can prioritize derivatives for in vitro testing. Validate predictions with cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
